

reactivity and stability of 2,3,4-Trifluorobenzonitrile

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Compound of Interest

Compound Name: **2,3,4-Trifluorobenzonitrile**

Cat. No.: **B125879**

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An In-depth Technical Guide on the Reactivity and Stability of **2,3,4-Trifluorobenzonitrile**

Abstract

2,3,4-Trifluorobenzonitrile is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique electronic properties, conferred by the presence of three electron-withdrawing fluorine atoms and a nitrile group, render it a versatile intermediate for complex organic synthesis. This guide provides a comprehensive overview of the chemical reactivity, stability, and handling of **2,3,4-Trifluorobenzonitrile**. The primary focus is on its susceptibility to nucleophilic aromatic substitution (SNAr), a key reaction pathway for its functionalization. This document consolidates physicochemical data, outlines stability and storage considerations, and presents detailed experimental guidance relevant to researchers, scientists, and drug development professionals.

Physicochemical Properties and Stability

2,3,4-Trifluorobenzonitrile is a colorless to nearly colorless liquid under standard conditions. The trifluorinated benzene ring and the nitrile functional group are central to its chemical behavior.

Physical and Chemical Data

The key physicochemical properties of **2,3,4-Trifluorobenzonitrile** are summarized in the table below. These properties are essential for its handling, reaction setup, and purification.

Property	Value	Reference(s)
CAS Number	143879-80-5	[1][2][3][4]
Molecular Formula	C ₇ H ₂ F ₃ N	[1][5]
Molecular Weight	157.1 g/mol	[1][5]
Appearance	Colorless to almost colorless clear liquid	[1][2]
Boiling Point	116-118 °C at 100 mmHg	[3]
Density	1.38 g/mL	[1]
Refractive Index	n _{20/D} 1.4725	[3]
Purity	Typically ≥ 98% (GC)	[1][2]

Stability and Storage

Proper storage is critical to maintain the integrity of **2,3,4-Trifluorobenzonitrile**.

- Storage Conditions: The compound should be stored in a cool, dry, and well-ventilated area at temperatures between 2 - 8 °C.[1] Containers should be kept tightly closed to prevent moisture contamination and evaporation.
- Chemical Stability: It is stable under recommended storage conditions. However, it is incompatible with strong oxidizing agents and strong bases.[6][7]
- Hazardous Decomposition: Thermal decomposition may produce toxic and corrosive gases, including nitrogen oxides (NO_x), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF).[8]
- Combustibility: It is classified as a combustible liquid.[2]

Chemical Reactivity

The reactivity of **2,3,4-Trifluorobenzonitrile** is dominated by the strong electron-withdrawing effects of the fluorine atoms and the nitrile group. This makes the aromatic ring highly electron-deficient and susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for **2,3,4-Trifluorobenzonitrile** is Nucleophilic Aromatic Substitution (SNAr).^{[9][10][11]} In this reaction, a nucleophile attacks the aromatic ring, displacing one of the fluorine atoms.

- Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks an electron-deficient carbon atom bearing a fluorine atom, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.^{[9][10]} Aromaticity is then restored by the elimination of a fluoride ion. The presence of multiple electron-withdrawing groups (three fluorine atoms and a nitrile group) stabilizes the negatively charged intermediate, facilitating the reaction.^{[9][10]}
- Regioselectivity: The positions of the fluorine atoms are activated towards substitution. Based on the combined electron-withdrawing effects of the substituents, the fluorine atom at the C4 position (para to the nitrile group) is the most activated site for nucleophilic attack, followed by the C2 position (ortho to the nitrile group). The actual outcome can depend on the nature of the nucleophile and the specific reaction conditions.



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Diagram 1. General mechanism for the Nucleophilic Aromatic Substitution (SNAr) of **2,3,4-Trifluorobenzonitrile**.

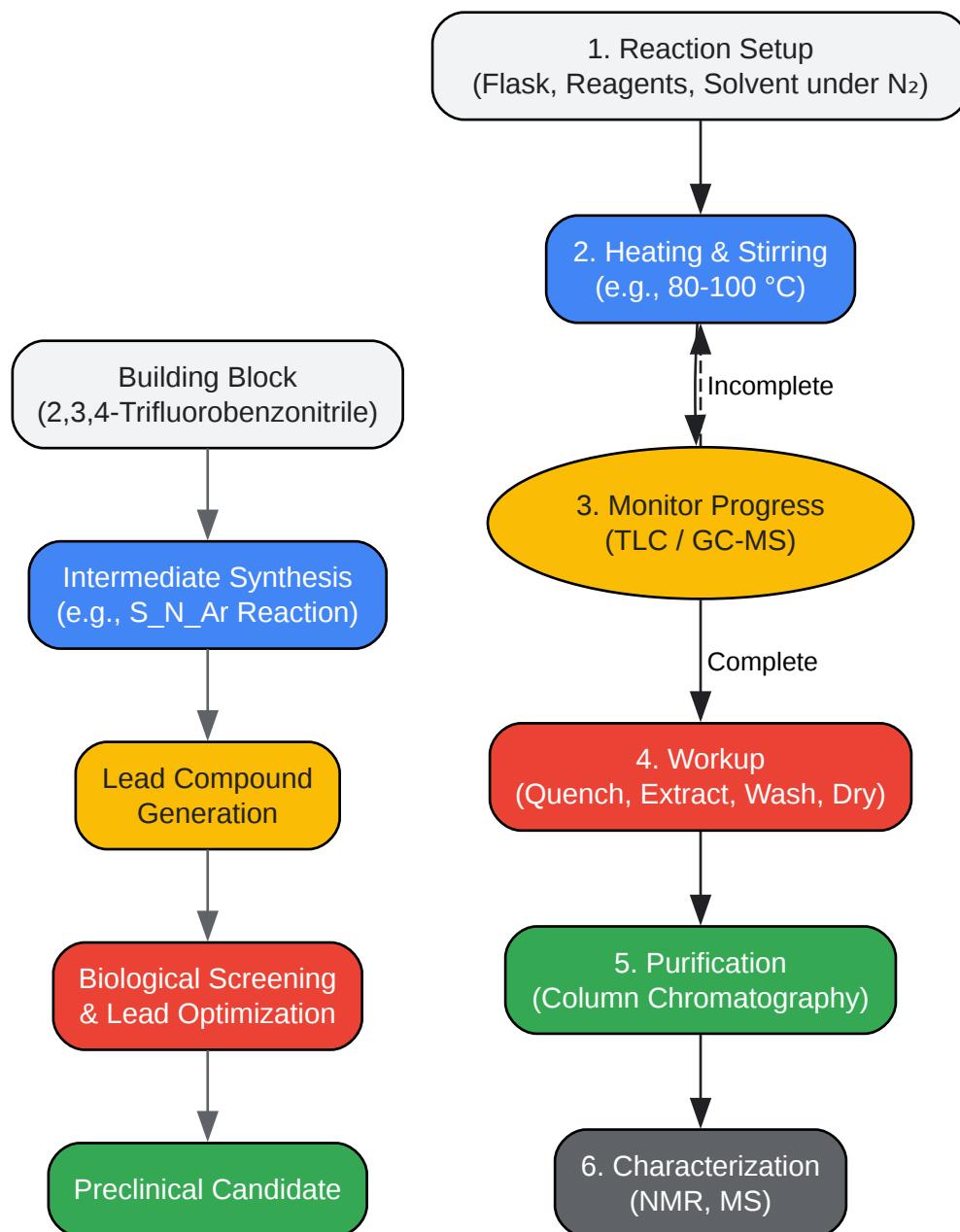
Reactions of the Nitrile Group

The cyano ($\text{-C}\equiv\text{N}$) group can also undergo various transformations, providing another handle for synthetic diversification. For example, it can be reduced to a primary amine ($\text{-CH}_2\text{NH}_2$) using reducing agents like lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation. This opens pathways to other classes of compounds.^[9]

Applications in Research and Development

2,3,4-Trifluorobenzonitrile is a valuable building block in several areas of chemical research and industry.

- Pharmaceutical Development: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[\[1\]](#) The incorporation of fluorine atoms can significantly improve the metabolic stability, bioavailability, and binding affinity of drug candidates.[\[12\]](#)[\[13\]](#)
- Agrochemicals: Its structure is utilized in the development of modern herbicides and pesticides, where the fluorinated moiety can enhance biological activity.[\[1\]](#)[\[5\]](#)
- Materials Science: This compound is used to create advanced polymers and coatings with enhanced thermal stability and chemical resistance due to the presence of strong carbon-fluorine bonds.[\[1\]](#)

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